

A Comprehensive Technical Guide to the Physical and Chemical Properties of Triisopropylsilane

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Compound of Interest

Compound Name: *Triisopropylsilane*

Cat. No.: *B1312306*

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Triisopropylsilane (TIPS), an organosilicon compound with the chemical formula $C_9H_{22}Si$, is a versatile and valuable reagent in modern organic synthesis. Its unique steric and electronic properties make it a reagent of choice for a variety of chemical transformations, ranging from reductions to protecting group chemistry. This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of **Triisopropylsilane**, complete with detailed experimental protocols and spectroscopic data to support its application in research and development.

Physical Properties

Triisopropylsilane is a colorless liquid with a mild, characteristic odor. It is generally stable under inert conditions but can be sensitive to moisture.^[1] Key physical properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₂₂ Si	
Molecular Weight	158.36 g/mol	
Appearance	Colorless liquid	
Boiling Point	161 °C (322 °F)	[2]
84-86 °C / 35 mmHg		
Melting Point	-70 °C (-94 °F)	[2]
Density	0.773 g/mL at 25 °C	
Refractive Index (n ₂₀ /D)	1.434	
Flash Point	37 °C (98.6 °F)	[2]
Solubility	Insoluble in water; soluble in nonpolar solvents.	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of **Triisopropylsilane** and for monitoring its reactions. The following tables summarize key spectroscopic data.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of **Triisopropylsilane**.

Nucleus	Solvent	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Reference(s)
^1H NMR	CDCl_3	~ 3.33	m	Si-H	[3]	
~ 1.07	d	CH_3	[3]			
~ 1.05	m	CH	[3]			
^{13}C NMR	CDCl_3	~ 18.6	CH_3	[4]		
~ 11.1	CH	[4]				

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The Si-H bond in **Triisopropylsilane** has a characteristic stretching frequency.

Wavenumber (cm^{-1})	Assignment	Reference(s)
~ 2100	Si-H stretch	[5]
2850-2970	C-H stretch (isopropyl groups)	[6]

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.

m/z	Relative Intensity	Assignment	Reference(s)
158	M^+ (Molecular ion)	$[\text{C}_9\text{H}_{22}\text{Si}]^+$	[7]
115	$[\text{M} - \text{C}_3\text{H}_7]^+$	[8]	
73	$[\text{Si}(\text{C}_3\text{H}_7)]^+$	[8]	
59	Base Peak	$[\text{SiH}(\text{CH}_3)_2]^+$	[8]

Chemical Properties and Reactivity

Triisopropylsilane's chemical behavior is dominated by the nature of the silicon-hydrogen (Si-H) bond and the steric bulk of the three isopropyl groups.

Reducing Agent: The Si-H bond is hydridic, making **Triisopropylsilane** an effective and mild reducing agent. It is particularly useful for the reduction of carbonyl compounds (ketones and aldehydes) to the corresponding alkanes in the presence of a Lewis acid. The steric hindrance provided by the isopropyl groups can impart high diastereoselectivity in certain reductions.

Protecting Group Chemistry: Triisopropylsilyl (TIPS) ethers are common protecting groups for alcohols. The TIPS group is sterically demanding, which allows for selective protection of less hindered alcohols.

Cation Scavenger: In peptide synthesis, particularly during the cleavage of protecting groups with strong acids like trifluoroacetic acid (TFA), carbocations are generated that can lead to side reactions with sensitive amino acid residues.^{[9][10]} **Triisopropylsilane** is widely used as a cation scavenger; it efficiently reduces these carbocations to inert hydrocarbons.^{[9][11]}

Reactivity and Stability: **Triisopropylsilane** is stable under anhydrous and inert conditions. However, it can hydrolyze in the presence of moisture.^[1] It is incompatible with strong oxidizing agents, acids, and bases.^[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving **Triisopropylsilane**.

Protocol 1: Use of Triisopropylsilane as a Scavenger in Peptide Deprotection

This protocol describes the use of **Triisopropylsilane** as a scavenger during the trifluoroacetic acid (TFA)-mediated cleavage of a peptide from a solid support resin and the simultaneous removal of acid-labile side-chain protecting groups.^[12]

Materials:

- Peptidyl-resin (e.g., 0.1 mmol)

- Cleavage Cocktail: 95% TFA, 2.5% water, 2.5% **Triisopropylsilane** (TIPS) (v/v/v), freshly prepared
- Dichloromethane (DCM)
- Cold diethyl ether
- Reaction vessel with a frit
- Centrifuge and centrifuge tubes
- Nitrogen gas supply

Procedure:

- Place the dried peptidyl-resin in a reaction vessel.
- Add the freshly prepared cleavage cocktail (e.g., 2-5 mL) to the resin.
- Gently agitate the mixture at room temperature for 1.5 to 2 hours.
- Filter the TFA solution containing the cleaved peptide into a cold centrifuge tube containing diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate of the peptide should form.
- Centrifuge the mixture to pellet the peptide.
- Carefully decant the ether.
- Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic-soluble byproducts.
- Dry the peptide pellet under a stream of nitrogen. The crude peptide is then ready for purification, typically by HPLC.

Protocol 2: General Procedure for the Reduction of a Ketone to an Alkane

This protocol outlines a general procedure for the reduction of a ketone to the corresponding alkane using **Triisopropylsilane** in the presence of a Lewis acid.

Materials:

- Ketone (e.g., acetophenone)
- **Triisopropylsilane** (TIPS)
- Lewis Acid (e.g., Boron trifluoride etherate, $\text{BF}_3 \cdot \text{OEt}_2$)
- Anhydrous dichloromethane (DCM) as solvent
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask with a magnetic stir bar
- Septum and nitrogen inlet
- Syringes

Procedure:

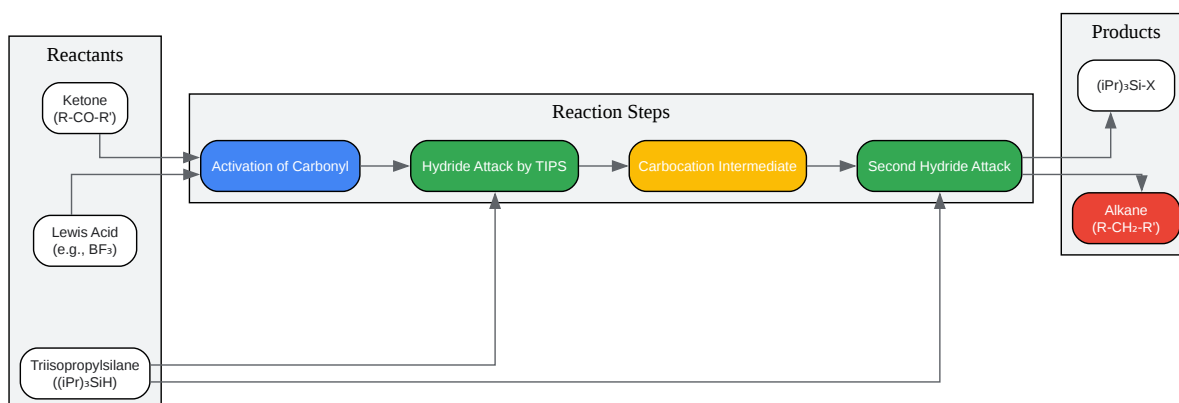
- To a flame-dried round-bottom flask under a nitrogen atmosphere, add the ketone (1 equivalent) and anhydrous DCM.
- Cool the solution to 0 °C in an ice bath.
- Add **Triisopropylsilane** (2-3 equivalents) to the stirred solution via syringe.
- Slowly add the Lewis acid (e.g., $\text{BF}_3 \cdot \text{OEt}_2$, 1.1-1.5 equivalents) dropwise to the reaction mixture.
- Allow the reaction to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction time will vary depending on the substrate.

- Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO_3 solution.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 .
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Visualizations

Logical Workflow for Ketone Reduction

The following diagram illustrates the logical workflow for the reduction of a ketone to an alkane using **Triisopropylsilane** and a Lewis acid.



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